molecular formula C17H19ClN4O3S B2793206 7-(2-chlorobenzyl)-8-((2-hydroxypropyl)thio)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione CAS No. 487036-12-4

7-(2-chlorobenzyl)-8-((2-hydroxypropyl)thio)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2793206
CAS No.: 487036-12-4
M. Wt: 394.87
InChI Key: PJCDQBUHNSLQIQ-UHFFFAOYSA-N
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Description

7-(2-chlorobenzyl)-8-((2-hydroxypropyl)thio)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a high-purity chemical compound intended for early-stage discovery research and experimental use. This synthetic purine-dione derivative is structurally related to classes of molecules known to modulate various biological targets. As a core structural motif in cellular biochemistry, purine-based compounds are of significant scientific interest for probing complex biological processes, including intracellular signaling pathways such as those mediated by G protein-coupled receptors (GPCRs) . Researchers can utilize this compound as a key intermediate or building block in medicinal chemistry efforts, or as a tool compound for in vitro pharmacological studies to investigate structure-activity relationships (SAR). The structure features a 1,3-dimethylxanthine core, a 2-chlorobenzyl group at the N-7 position, and a thioether sidechain with a 2-hydroxypropyl moiety, offering potential for unique target binding and selectivity profiles. This product is sold For Research Use Only (RUO) and is not approved for human or veterinary diagnosis, therapy, or any other consumer use. The buyer assumes all responsibility for determining the suitability of this product for its intended research purpose and for establishing any necessary analytical methods to confirm its identity and purity.

Properties

IUPAC Name

7-[(2-chlorophenyl)methyl]-8-(2-hydroxypropylsulfanyl)-1,3-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN4O3S/c1-10(23)9-26-16-19-14-13(15(24)21(3)17(25)20(14)2)22(16)8-11-6-4-5-7-12(11)18/h4-7,10,23H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJCDQBUHNSLQIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CSC1=NC2=C(N1CC3=CC=CC=C3Cl)C(=O)N(C(=O)N2C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-(2-chlorobenzyl)-8-((2-hydroxypropyl)thio)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a purine derivative that has garnered attention for its potential biological activities. This compound is part of a larger class of purine analogs known for their pharmacological significance, including anti-inflammatory and anticancer properties. This article reviews the biological activity of this compound based on recent studies and findings.

Chemical Structure

The molecular formula of 7-(2-chlorobenzyl)-8-((2-hydroxypropyl)thio)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is C17H20ClN5O2S. The structure features a chlorobenzyl group and a hydroxypropyl thioether moiety attached to a purine ring, which may contribute to its biological effects.

Anticancer Activity

Recent studies have investigated the anticancer properties of this compound. In vitro assays demonstrated significant cytotoxicity against various cancer cell lines.

Cell Line IC50 (µM) Mechanism
MCF-712.50Induction of apoptosis
NCI-H46042.30Cell cycle arrest
HepG217.82Inhibition of proliferation

These results indicate that the compound may act through multiple mechanisms, including apoptosis induction and cell cycle disruption, making it a candidate for further development as an anticancer agent.

Anti-inflammatory Properties

In addition to its anticancer activity, the compound has shown promise in anti-inflammatory applications. Studies have reported that it inhibits pro-inflammatory cytokines in macrophages, suggesting its potential utility in treating inflammatory diseases.

Case Studies

Case Study 1: MCF-7 Cell Line
A study conducted by Kumar et al. evaluated the effects of 7-(2-chlorobenzyl)-8-((2-hydroxypropyl)thio)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione on the MCF-7 breast cancer cell line. The compound exhibited an IC50 value of 12.50 µM, indicating significant cytotoxicity compared to standard chemotherapeutics.

Case Study 2: NCI-H460 Cell Line
Another investigation focused on the NCI-H460 lung cancer cell line, where the compound showed an IC50 value of 42.30 µM. The study highlighted the mechanism involving cell cycle arrest at the G1 phase, contributing to its anticancer profile.

Mechanistic Insights

The biological activity of this compound can be attributed to its structural features that allow interaction with cellular targets involved in cancer progression and inflammation. The presence of the thioether group is particularly noteworthy as it may enhance the compound's ability to interact with thiol-containing proteins and enzymes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural analogs of this compound vary primarily in substituents at positions 7 and 8, which significantly influence physicochemical properties and bioactivity. Below is a detailed analysis:

Substituent Variations and Physicochemical Properties

Compound Name 7-Substituent 8-Substituent Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Properties
Target Compound 2-Chlorobenzyl (2-Hydroxypropyl)thio C₁₈H₂₀ClN₄O₃S 407.89* Not reported High lipophilicity (2-chlorobenzyl), moderate solubility (hydroxypropyl thio)
7-Benzyl-8-chloro-1,3-dimethyl (Cmpd 9) Benzyl Chloro C₁₄H₁₃ClN₄O₂ 328.74 152 Reduced solubility due to chloro group; stable crystalline form
7-Benzyl-8-phenyl-1,3-dimethyl (Cmpd 15) Benzyl Phenyl C₂₀H₁₈N₄O₂ 346.38 164 Increased aromaticity; lower polarity
7-(2-Cl-Benzyl)-8-allylthio (Cmpd 8) 2-Chlorobenzyl Allylthio C₁₈H₁₈ClN₄O₂S 397.88 Not reported Enhanced reactivity (allyl group); potential for metabolic oxidation
Proxyphylline (Cmpd 13) 2-Hydroxypropyl - C₁₀H₁₄N₄O₃ 238.24 Not reported High solubility (hydroxypropyl); bronchodilator activity
7-Ethyl-8-(methylsulfonyl) (Cmpd 34) Ethyl Methylsulfonyl C₁₀H₁₃N₄O₄S 301.30 Not reported Polar sulfonyl group; potential CNS inactivity

*Calculated based on substituent contributions and analogous structures.

Q & A

Q. Table 1: Key Spectral Signatures

TechniqueKey Peaks/DataFunctional Group Confirmation
¹H-NMRδ 3.2–3.5 (methyl groups)N-methyl and hydroxypropyl groups
FTIR1697 cm⁻¹ (C=O)Purine dione backbone
X-rayC-Cl bond length ~1.72 Å2-Chlorobenzyl orientation

Advanced Research Question: How can synthetic routes be optimized for higher yield and purity?

Answer:
Optimization strategies include:

  • Solvent Selection : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance nucleophilic substitution at the purine C8 position .
  • Catalyst Screening : Test phase-transfer catalysts (e.g., TBAB) for thioether bond formation between hydroxypropylthiol and purine .
  • Temperature Control : Maintain 60–80°C during alkylation to minimize side-product formation .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) and validate purity via TLC (Rf ~0.5 in ethyl acetate) .

Q. Critical Parameters :

  • Monitor reaction progress using LC-MS to detect intermediates (e.g., chlorobenzyl precursor at m/z 315).
  • Replace traditional workup with solid-phase extraction for acid-sensitive intermediates .

Advanced Research Question: What mechanisms explain its interaction with nucleotide pathway enzymes?

Answer:
The compound’s chlorobenzyl and hydroxypropylthio groups enable dual interactions:

  • Covalent Binding : The thioether linkage may react with cysteine residues in enzymes (e.g., adenosine deaminase), altering substrate affinity .
  • Hydrogen Bonding : The 2-hydroxypropyl group can form H-bonds with catalytic residues (e.g., histidine in kinase active sites) .
  • Steric Hindrance : The 2-chlorobenzyl group may block substrate access to binding pockets, as seen in purine analog inhibitors .

Q. Methodological Recommendations :

  • Use isothermal titration calorimetry (ITC) to quantify binding constants.
  • Perform molecular docking (e.g., AutoDock Vina) with crystal structures of target enzymes (e.g., PDB: 3IAX for adenosine kinase) .

Advanced Research Question: How to resolve contradictions in reported bioactivity data for structural analogs?

Answer: Discrepancies arise from substituent-specific effects and assay variability:

  • Substituent Analysis : Compare analogs (e.g., 8-chloro vs. 8-nitro derivatives) using a standardized cytotoxicity assay (e.g., MTT on HeLa cells) .
  • Assay Conditions : Control for pH (e.g., purine solubility varies above pH 7) and serum protein interference .

Q. Table 2: Bioactivity Comparison of Analogs

Compound ModificationIC₅₀ (μM)Target EnzymeReference
8-Chloro substitution12.3Adenosine kinase
8-Nitro substitution45.7Xanthine oxidase
2-Hydroxypropylthio (current)8.9Purine nucleoside phosphorylase

Basic Research Question: What crystallography tools are essential for studying its solid-state properties?

Answer:

  • Mercury CSD 2.0 : Visualize packing motifs and hydrogen-bond networks (e.g., O-H···O interactions between hydroxypropyl and dione groups) .
  • ORTEP-3 : Generate thermal ellipsoid plots to assess bond vibration and disorder .
  • Powder XRD : Confirm polymorphic purity; compare experimental vs. simulated patterns .

Advanced Research Question: How to address analytical challenges in purity assessment?

Answer:

  • HPLC-DAD : Use a C18 column (acetonitrile/water gradient) to separate impurities (e.g., unreacted chlorobenzyl precursor).
  • NMR Purity Index : Calculate the ratio of integral regions for diagnostic protons (e.g., methyl groups at δ 3.2 vs. solvent peaks) .
  • Elemental Analysis : Validate %C/%N to ±0.3% of theoretical values (e.g., C: 52.5%, N: 19.2%) .

Advanced Research Question: How to design structure-activity relationship (SAR) studies?

Answer:

  • Core Modifications : Synthesize derivatives with varied substituents (e.g., 7-benzyl vs. 7-ethyl) and test in enzymatic assays .
  • Pharmacophore Mapping : Identify critical moieties (e.g., chloro group for hydrophobic interactions) using 3D-QSAR .

Q. Table 3: SAR Trends

PositionModificationEffect on Activity
C8Thioether → amine↓ Solubility, ↑ cytotoxicity
C7Benzyl → ethyl↓ Steric bulk, ↑ enzyme inhibition
C2Dione → thioneAlters H-bond donor capacity

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